molecular formula C52H50Br4N4O2 B055099 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide CAS No. 114315-44-5

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide

Cat. No. B055099
M. Wt: 1082.6 g/mol
InChI Key: RNEZYJJSFHCHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide involves the inhibition of the HIV integrase enzyme by binding to its active site. This prevents the integration of the viral DNA into the host cell DNA, thereby inhibiting the replication of the virus. In the case of breast cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 tumor suppressor pathway.

Biochemical And Physiological Effects

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide has been found to have minimal toxicity and side effects in vitro studies. It has been shown to be highly selective for the HIV integrase enzyme and does not affect other cellular processes. In breast cancer cells, this compound has been found to induce cell cycle arrest and apoptosis without affecting normal cells.

Advantages And Limitations For Lab Experiments

The advantages of using 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide in lab experiments include its high potency and selectivity for the HIV integrase enzyme and its minimal toxicity and side effects. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide. One direction is to further investigate its potential applications in the treatment of other viral infections and cancers. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, the development of analogs of this compound with improved potency and selectivity could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis method of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide involves the reaction of tetrabromophthalic anhydride with 4-(1-pyrrolidinyl)benzeneboronic acid, followed by Suzuki coupling with 4-bromo-1,1'-biphenyl-4-ylboronic acid and 4,4'-dibromo-2,2'-bipyridine. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the human immunodeficiency virus (HIV) integrase enzyme, which is essential for the replication of the virus. This compound has also shown promising results in the treatment of cancer, specifically in inhibiting the growth of breast cancer cells.

properties

CAS RN

114315-44-5

Product Name

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide

Molecular Formula

C52H50Br4N4O2

Molecular Weight

1082.6 g/mol

IUPAC Name

3,3-bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one

InChI

InChI=1S/C52H50Br4N4O2/c53-47-45-46(48(54)50(56)49(47)55)52(62-51(45)61,33-43(35-9-17-39(18-10-35)57-25-1-2-26-57)36-11-19-40(20-12-36)58-27-3-4-28-58)34-44(37-13-21-41(22-14-37)59-29-5-6-30-59)38-15-23-42(24-16-38)60-31-7-8-32-60/h9-24,33-34H,1-8,25-32H2

InChI Key

RNEZYJJSFHCHDP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Br)Br)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Br)Br)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1

Origin of Product

United States

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